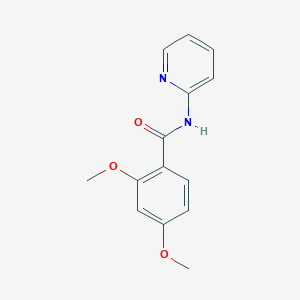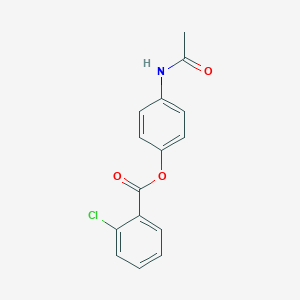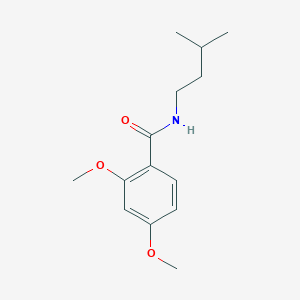
2,4-dimethoxy-N-(3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(3-methylbutyl)benzamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have a wide range of physiological effects.
Mecanismo De Acción
2,4-dimethoxy-N-(3-methylbutyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2,4-dimethoxy-N-(3-methylbutyl)benzamide increases the levels of endocannabinoids, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(3-methylbutyl)benzamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 2,4-dimethoxy-N-(3-methylbutyl)benzamide can reduce pain and inflammation, improve mood, and reduce anxiety and depression. 2,4-dimethoxy-N-(3-methylbutyl)benzamide has also been shown to have potential therapeutic benefits in addiction, as it can reduce the rewarding effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-dimethoxy-N-(3-methylbutyl)benzamide is that it is a selective inhibitor of FAAH, which means that it does not have the same side effects as other cannabinoid receptor agonists. However, one limitation of 2,4-dimethoxy-N-(3-methylbutyl)benzamide is that it has a short half-life, which means that it must be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several potential future directions for research on 2,4-dimethoxy-N-(3-methylbutyl)benzamide. One area of research is the potential therapeutic benefits of 2,4-dimethoxy-N-(3-methylbutyl)benzamide in pain management, as it has been shown to have analgesic effects. Another area of research is the potential therapeutic benefits of 2,4-dimethoxy-N-(3-methylbutyl)benzamide in addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, there is potential for 2,4-dimethoxy-N-(3-methylbutyl)benzamide to be used in combination with other drugs to enhance its effects.
Métodos De Síntesis
2,4-dimethoxy-N-(3-methylbutyl)benzamide was first synthesized in 2003 by a team of researchers at the University of Urbino in Italy. The synthesis involves several steps, including the reaction of 2,4-dimethoxybenzoyl chloride with 3-methylbutylamine to form the intermediate 2,4-dimethoxy-N-(3-methylbutyl)benzamide. This intermediate is then subjected to a series of reactions to produce the final product, 2,4-dimethoxy-N-(3-methylbutyl)benzamide.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(3-methylbutyl)benzamide has been studied extensively for its potential therapeutic benefits in a variety of conditions, including pain, anxiety, depression, and addiction. Studies have shown that 2,4-dimethoxy-N-(3-methylbutyl)benzamide can increase the levels of endocannabinoids in the body, which can have a wide range of physiological effects, including reducing pain and inflammation, improving mood, and reducing anxiety and depression.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C14H21NO3/c1-10(2)7-8-15-14(16)12-6-5-11(17-3)9-13(12)18-4/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) |
Clave InChI |
IELRQKBCTSDRFS-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=C(C=C(C=C1)OC)OC |
SMILES canónico |
CC(C)CCNC(=O)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




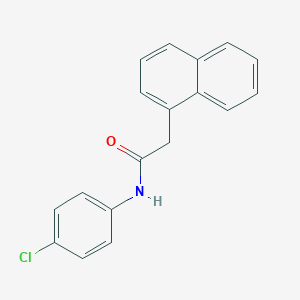
![N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291252.png)



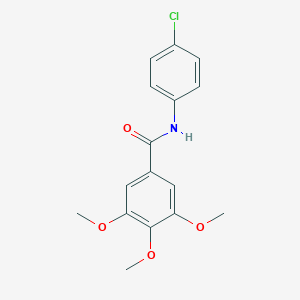
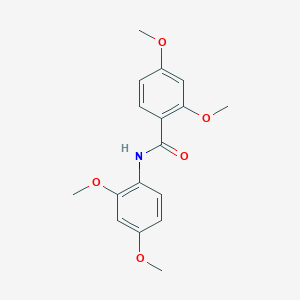

![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
